Methyl 14-oxo-5,11-bis(prop-1-en-2-yl)-3,13,16-trioxatetracyclo[10.2.1.17,10.02,4]hexadeca-1(15),7,9-triene-8-carboxylate
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Overview
Description
Methyl 14-oxo-5,11-bis(prop-1-en-2-yl)-3,13,16-trioxatetracyclo[10.2.1.17,10.02,4]hexadeca-1(15),7,9-triene-8-carboxylate is a natural product found in Antillogorgia acerosa with data available.
Scientific Research Applications
Crystal Structure and Conformation
The title compound, closely related to the specified chemical, displays specific crystal structures and conformations. For instance, the tetrahydrofuran ring and the six-membered ring fused to it both exhibit envelope conformations, contributing to the understanding of the molecular geometry of such compounds (Zuo, Chen, Lu, Cao, & Liu, 2009).
Synthesis and Chemical Reactions
- Novel methods to synthesize functionalized compounds related to the specified chemical involve reactions with various nucleophiles. These methods yield different products based on the type of nucleophiles employed, contributing significantly to synthetic organic chemistry (Kappe, Kollenz, Fabian, Wentrup, & Faerber, 1993).
- One-pot synthesis methods have been developed for oxygen-bridged analogs, showcasing efficient and solvent-free synthesis approaches under microwave irradiation (Cheng, Wang, Tan, Chen, & Shuai, 2012).
Application in Catalyst Development
- Certain derivatives of related compounds have been explored for their potential in enhancing catalyst efficiency. These findings indicate possible applications in the field of catalysis, particularly for bimetallic complexes (Timerbulatova, Gatus, Vuong, Bhadbhade, Algarra, Macgregor, & Messerle, 2013).
Potential in Advanced Material Synthesis
- Certain structural analogs of the compound have demonstrated unique properties in material science. For instance, the synthesis of complexes with specific structural features opens avenues for advanced material design and development (Mukhopadhyay & Armstrong, 2003).
Properties
CAS No. |
83560-98-9 |
---|---|
Molecular Formula |
C21H22O6 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl 14-oxo-5,11-bis(prop-1-en-2-yl)-3,13,16-trioxatetracyclo[10.2.1.17,10.02,4]hexadeca-1(15),7,9-triene-8-carboxylate |
InChI |
InChI=1S/C21H22O6/c1-9(2)11-6-14-12(20(22)24-5)7-15(25-14)17(10(3)4)16-8-13(21(23)26-16)19-18(11)27-19/h7-8,11,16-19H,1,3,6H2,2,4-5H3 |
InChI Key |
HGJODUIUVPXWLZ-UHFFFAOYSA-N |
SMILES |
CC(=C)C1CC2=C(C=C(O2)C(C3C=C(C4C1O4)C(=O)O3)C(=C)C)C(=O)OC |
Canonical SMILES |
CC(=C)C1CC2=C(C=C(O2)C(C3C=C(C4C1O4)C(=O)O3)C(=C)C)C(=O)OC |
Synonyms |
pseudopterolide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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